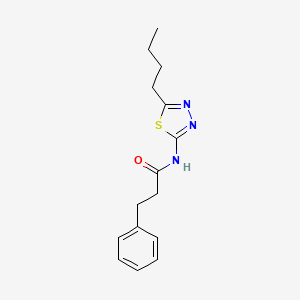![molecular formula C15H23NO4 B4923344 diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate](/img/structure/B4923344.png)
diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate, also known as PBME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBME is a pyrrolidine derivative that belongs to the class of malonates. It has a unique chemical structure that makes it an interesting compound for studying its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate in lab experiments is its relatively simple synthesis method. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is also a stable compound and can be stored for extended periods without degradation. However, one of the limitations of using diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate. One area of research is in the development of new treatments for neurodegenerative disorders such as Alzheimer's disease. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has shown promise in animal models, and further research could lead to the development of new therapies for these conditions. Another area of research is in the development of new drugs that target the neurotransmitter systems modulated by diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate. Overall, diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is a promising compound that has the potential to contribute to the development of new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate involves the reaction of diethyl malonate with 1-bromo-1-phenyl-2-butyne in the presence of a base such as potassium carbonate. The resulting product is then treated with pyrrolidine to obtain diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate. The synthesis of diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is relatively simple and can be accomplished using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has been studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the field of neuroscience. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has been shown to have neuroprotective effects and can improve cognitive function in animal models. It has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
diethyl 2-(4-pyrrolidin-1-ylbut-2-ynyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-3-19-14(17)13(15(18)20-4-2)9-5-6-10-16-11-7-8-12-16/h13H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDDBPUQIIVNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#CCN1CCCC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4923261.png)
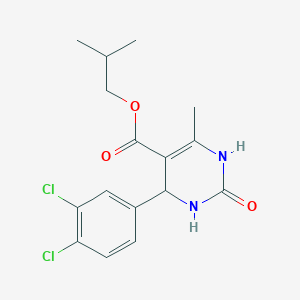
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)
![1-(2,3-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923289.png)
![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4923312.png)

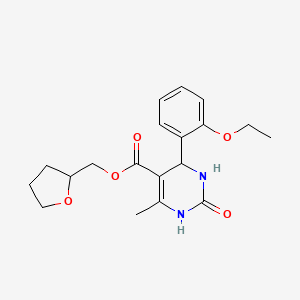
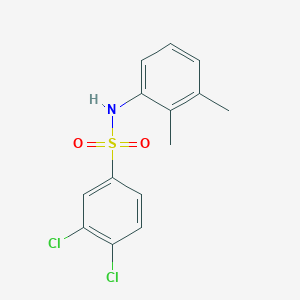
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)
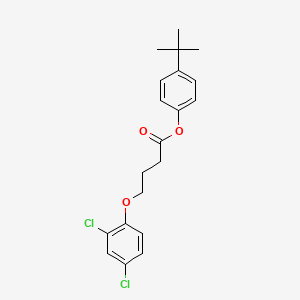
![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)
